molecular formula C16H15N5O2S B11071228 4H-1,2,4-Triazole-4-butanoic acid, 3-mercapto-beta-phenyl-5-(2-pyrazinyl)-

4H-1,2,4-Triazole-4-butanoic acid, 3-mercapto-beta-phenyl-5-(2-pyrazinyl)-

Cat. No.: B11071228
M. Wt: 341.4 g/mol
InChI Key: VTKFMHPLAGRKGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole-4-butanoic acid, 3-mercapto-beta-phenyl-5-(2-pyrazinyl)- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of secondary amides and hydrazides under microwave-induced cyclodehydration . Another approach involves the use of triflic anhydride activation followed by cyclodehydration .

Industrial Production Methods

Industrial production of this compound may utilize scalable and environmentally benign methods, such as ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium . These methods are designed to be economically viable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole-4-butanoic acid, 3-mercapto-beta-phenyl-5-(2-pyrazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-phenyl-4-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)butanoic acid

InChI

InChI=1S/C16H15N5O2S/c22-14(23)8-12(11-4-2-1-3-5-11)10-21-15(19-20-16(21)24)13-9-17-6-7-18-13/h1-7,9,12H,8,10H2,(H,20,24)(H,22,23)

InChI Key

VTKFMHPLAGRKGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN2C(=NNC2=S)C3=NC=CN=C3

Origin of Product

United States

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